N-Cyclohexyl-1,2-ethanediamine
Overview
Description
N-Cyclohexyl-1,2-ethanediamine, also known by its chemical formula C<sub>10</sub>H<sub>22</sub>N<sub>2</sub> , is a diamine compound . It consists of a cyclohexyl group attached to the ethanediamine backbone . This compound finds applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of N-Cyclohexyl-1,2-ethanediamine involves the reaction between cyclohexylamine and ethylenediamine . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Researchers have explored different synthetic routes and optimized reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of N-Cyclohexyl-1,2-ethanediamine reveals a linear backbone with two amino groups. The cyclohexyl group introduces steric hindrance, affecting the compound’s reactivity and solubility. The N-C bond provides stability, while the ethanediamine backbone imparts flexibility.
Chemical Reactions Analysis
N-Cyclohexyl-1,2-ethanediamine participates in various chemical reactions:
- Complexation : It forms complexes with metal ions, making it useful in coordination chemistry.
- Alkylation : The amino groups can undergo alkylation reactions, leading to functionalized derivatives.
- Reductive Amination : By reacting with aldehydes or ketones, it forms secondary and tertiary amines.
Physical And Chemical Properties Analysis
- Melting Point : N-Cyclohexyl-1,2-ethanediamine typically melts around 60-70°C .
- Solubility : It is soluble in water and common organic solvents.
- Stability : The compound is stable under normal conditions.
Safety And Hazards
- Irritant : N-Cyclohexyl-1,2-ethanediamine may cause skin and eye irritation.
- Handling Precautions : Proper protective equipment (gloves, goggles) is essential.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Researchers continue to explore N-Cyclohexyl-1,2-ethanediamine’s potential:
- Biomedical Applications : Investigate its role in drug delivery or metal-based therapeutics.
- Materials Science : Develop novel materials using its coordination properties.
properties
IUPAC Name |
N'-cyclohexylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPWVILDWRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205611 | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-1,2-ethanediamine | |
CAS RN |
5700-53-8 | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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